molecular formula C11H11BrO2 B1308881 Methyl 2-(bromomethyl)-3-phenylacrylate CAS No. 53059-43-1

Methyl 2-(bromomethyl)-3-phenylacrylate

Cat. No.: B1308881
CAS No.: 53059-43-1
M. Wt: 255.11 g/mol
InChI Key: GIVCLXFKVGOEAT-JXMROGBWSA-N
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Description

Methyl 2-(bromomethyl)-3-phenylacrylate is an organic compound with the molecular formula C11H11BrO2 It is a derivative of acrylic acid and features a bromomethyl group attached to the second carbon of the acrylate moiety and a phenyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(bromomethyl)-3-phenylacrylate can be synthesized through a multi-step process involving the bromination of methyl 3-phenylacrylate. The typical synthetic route involves:

    Bromination: Methyl 3-phenylacrylate is treated with bromine in the presence of a solvent such as dichloromethane to introduce the bromomethyl group.

    Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for bromine addition and product isolation can enhance the scalability and safety of the process.

Types of Reactions:

    Nucleophilic Substitution: The bromomethyl group in this compound is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alcohols.

    Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with various electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Carbonyl compounds such as aldehydes or ketones.

    Reduction Products: Alcohols.

Scientific Research Applications

Methyl 2-(bromomethyl)-3-phenylacrylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the preparation of polymers and copolymers with specific properties.

    Biological Studies: It is used in the synthesis of biologically active molecules for drug discovery and development.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties.

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)-3-phenylacrylate primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The acrylate moiety can undergo addition reactions, contributing to the compound’s versatility in chemical transformations.

Comparison with Similar Compounds

    Methyl 2-(bromomethyl)acrylate: Similar structure but lacks the phenyl group, making it less sterically hindered and more reactive.

    Ethyl 2-(bromomethyl)acrylate: Similar reactivity but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.

    Methyl 2-(trifluoromethyl)acrylate: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity.

Uniqueness: Methyl 2-(bromomethyl)-3-phenylacrylate is unique due to the presence of both a bromomethyl group and a phenyl group, which confer distinct steric and electronic properties. This combination makes it a valuable intermediate in organic synthesis, offering a balance between reactivity and stability.

Properties

IUPAC Name

methyl (Z)-2-(bromomethyl)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVCLXFKVGOEAT-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1)/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53059-43-1
Record name NSC225053
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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